N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-4-6-15(7-5-14)13-24-10-2-3-18(21(24)27)20(26)23-19-9-8-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQWZNVJLLEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and neurotoxic effects, supported by recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H16N4O
- Molecular Weight : 388.4 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that derivatives of pyridine and nitrophenyl groups exhibit significant activity against various pathogens. For instance, a related study found that compounds with nitrophenyl groups showed effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | 0.15 - 0.20 | Staphylococcus epidermidis |
Anti-inflammatory Properties
Molecular docking studies have indicated that compounds similar to this compound exhibit excellent antioxidant and anti-inflammatory properties. These properties were analyzed through computational methods using density functional theory (DFT), which suggested that the presence of nitro groups enhances the electrophilic nature of these compounds, making them suitable candidates for further exploration in anti-inflammatory applications .
Neurotoxicity Studies
Neurotoxicity is a critical aspect when evaluating the safety of new compounds. Research has shown that several pyridine derivatives can interact with monoamine oxidase (MAO) enzymes, which are implicated in neurotoxic processes. For example, studies indicate that certain analogs can act as substrates for MAO-B, leading to neurotoxic effects . The investigation into the neurotoxic potential of this compound is essential for understanding its safety profile.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on pyrazole derivatives demonstrated significant antimicrobial activity against various strains, emphasizing the importance of structural modifications in enhancing efficacy .
- Computational Analysis : DFT calculations revealed that compounds with similar structures have promising nonlinear optical (NLO) properties and molecular electrostatic potentials conducive to biological activity .
- Neurotoxicity Assessment : An evaluation of several analogs indicated that only specific compounds demonstrated neurotoxic effects when oxidized by MAO-B, highlighting the need for careful screening in drug development .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds related to N-(2-cyano-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies on similar dihydropyridine derivatives have shown their effectiveness as Met kinase inhibitors, demonstrating complete tumor stasis in human gastric carcinoma xenograft models following oral administration . The structural modifications in these compounds can enhance their potency and selectivity against specific cancer types.
Antimicrobial Activity
Dihydropyridine derivatives are also noted for their antimicrobial activities. A series of 1,6-dihydro-pyrimidine compounds were evaluated for their antifungal properties, indicating that structural variations could lead to enhanced inhibition of fungal growth . The presence of the nitro and cyano groups in the structure may contribute to the overall biological activity by influencing the electron distribution and molecular interactions.
Other Pharmacological Effects
Beyond anticancer and antimicrobial effects, there is potential for these compounds in other therapeutic areas. For example, some studies have suggested that dihydropyridine derivatives might exhibit anti-inflammatory and analgesic properties. Their ability to modulate specific biological pathways could make them candidates for further pharmacological exploration.
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions involving appropriate precursors. The synthetic pathways often involve:
- Cyclization Reactions : Utilizing starting materials that contain both cyano and nitro functionalities.
- Functional Group Modifications : To enhance solubility and bioavailability, modifications such as alkylation or acylation may be performed.
Case Studies
Several studies have documented successful syntheses of related compounds with similar structures:
- A study reported the synthesis of various substituted dihydropyridines with notable biological activities, emphasizing the importance of functional group positioning on the pharmacological profile .
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Condensation of pyridine derivatives | Anticancer |
| Compound B | Cyclization with nitro-substituted aromatic compounds | Antimicrobial |
| N-(2-cyano-4-nitrophenyl)-... | Multi-step synthesis involving nitration and cyclization | Potential anti-inflammatory |
Clinical Research
The advancement of this compound into clinical trials could provide valuable insights into its efficacy and safety profiles in humans. Ongoing research is necessary to explore its full therapeutic potential.
Structural Optimization
Continued investigation into structural optimization may yield derivatives with improved pharmacokinetic properties and reduced toxicity. This could involve computational modeling to predict interactions with biological targets.
Broader Applications
Exploring additional applications beyond oncology and infectious diseases may uncover new therapeutic avenues for this compound class, potentially leading to novel treatments for a variety of conditions.
Preparation Methods
Synthesis of 1-[(4-Methylphenyl)Methyl]-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
The dihydropyridine core is commonly synthesized via cyclization of β-ketoamide precursors or alkylation of preformed pyridones. For example, N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide was prepared by coupling 6-oxo-1,6-dihydropyridine-3-carboxylic acid with an aniline derivative. Adapting this approach:
Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid :
- React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone at 60°C for 3 hours.
- Yield: ~75% (estimated from analogous reactions in).
- Mechanism : Nucleophilic substitution at the pyridone nitrogen, facilitated by deprotonation with a mild base.
Alternative route via β-ketoester cyclization :
Activation of the Carboxylic Acid
The carboxylic acid at the 3-position must be activated for amide bond formation. Two prevalent methods are observed:
Chloride activation :
Mixed carbonate formation :
Amide Bond Formation with 2-Cyano-4-Nitroaniline
Coupling the activated carboxylic acid with 2-cyano-4-nitroaniline proceeds under mild conditions to preserve the nitro and cyano groups:
Using acid chloride :
Using active esters :
Purification and Characterization
Final purification typically involves recrystallization:
- Solvent system : Methanol/water (8:2) or acetone/hexane.
- Purity : >99% by HPLC (as achieved for glimepiride intermediates).
Characterization data :
- IR : Peaks at ~3290 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methylbenzyl CH₂ (δ 4.8 ppm), pyridone C=O (δ 165 ppm in ¹³C NMR).
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Acid Chloride) | Method 2 (Active Ester) |
|---|---|---|
| Activation reagent | SOCl₂ | 4-Nitrophenyl chloroformate |
| Solvent | THF | DMF |
| Temperature | 0°C → RT | 60°C |
| Yield | 68% | 82% |
| Purity | 95% | 99% |
Method 2 offers superior yield and purity, likely due to reduced side reactions from in situ carbonate formation.
Challenges and Optimizations
Regioselectivity in alkylation :
Functional group stability :
Scalability :
- Batch-wise addition of chloroformate (60% at 5°C, 40% at 30°C) improves reproducibility.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
